1-Benzyl-4-hydrazinylpiperidine
Description
Significance of Piperidine (B6355638) and Hydrazine (B178648) Scaffolds in Contemporary Organic and Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and highly significant scaffold in modern drug discovery. nih.govencyclopedia.pub It is a structural component found in a vast number of approved pharmaceutical agents, owing to its ability to impart favorable physicochemical and pharmacokinetic properties. nih.gov The inclusion of a piperidine moiety can enhance a molecule's solubility, metabolic stability, and bioavailability, while also providing a three-dimensional framework that can be crucial for effective binding to biological targets. ambeed.com Medicinal chemists frequently utilize the N-benzyl piperidine (N-BP) motif as a versatile tool to fine-tune both the efficacy and the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. ambeed.com This structural unit is present in numerous approved drugs and clinical candidates, where it often provides critical cation-π interactions with target proteins. ambeed.com
Similarly, the hydrazine functional group (H₂N-NH₂) and its organic derivatives are of considerable importance in organic synthesis. researchgate.net Hydrazine is a powerful nucleophile and a key building block for the synthesis of a wide array of heterocyclic compounds, such as pyrazoles, pyridazinones, and triazoles. researchgate.netsemanticscholar.org The reactivity of the hydrazine moiety allows for its incorporation into larger molecules through reactions like condensation with carbonyl compounds to form hydrazones, which can then be used in further synthetic transformations. nih.gov This versatility makes hydrazine and its derivatives essential tools for constructing diverse molecular architectures, including those with sought-after biological activities. researchgate.net
Historical Perspective on the Research and Applications of 1-Benzyl-4-hydrazinylpiperidine and its Related Intermediates
Research into 1-benzylpiperidine (B1218667) derivatives has a long history, driven by the quest for new therapeutic agents. Early investigations often focused on the synthesis and exploration of the pharmacological properties of various substituted piperidines. The N-benzyl group has been a common choice for protecting the piperidine nitrogen, offering stability under various reaction conditions while allowing for its potential removal at a later synthetic stage.
The primary role of this compound has been as a key synthetic intermediate. Its synthesis is conceptually straightforward, typically involving the reaction of 1-Benzyl-4-piperidone with hydrazine hydrate. This reaction transforms the ketone group of the piperidone into the desired hydrazine functionality. 1-Benzyl-4-piperidone itself is a well-established starting material in organic synthesis and is used in the production of various pharmaceutical compounds. fishersci.besigmaaldrich.com For instance, it is a known intermediate in the synthesis of the analgesic drug penfluridol. fishersci.be
The utility of this compound as a building block is exemplified by its use in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. researchgate.net This class of compounds has attracted significant interest due to their diverse biological activities. In these syntheses, the hydrazine moiety of this compound participates in a cyclization reaction to form the pyrazole (B372694) ring of the final product.
More broadly, the historical development of molecules containing the 1-benzylpiperidine scaffold reflects evolving trends in medicinal chemistry. In the early 1990s, research into 1-benzylpiperidine derivatives led to the discovery of potent acetylcholinesterase (AChE) inhibitors, which are crucial for the treatment of Alzheimer's disease. acs.org Subsequent structure-activity relationship (SAR) studies explored a wide range of modifications to the 1-benzylpiperidine core to optimize potency and selectivity.
In more recent years, research has expanded to investigate 1-benzylpiperidine derivatives for other therapeutic targets. For example, they have been explored as histamine (B1213489) H3 receptor antagonists and as monoacylglycerol lipase (B570770) (MAGL) inhibitors for the potential treatment of various neurological and inflammatory conditions. chemicalbook.comresearchgate.net A 2024 study highlighted the development of benzylpiperidine-derived hydrazones as dual inhibitors of monoamine oxidases (MAOs) and acetylcholinesterase, demonstrating the continued relevance of this structural motif in the design of multi-target ligands for complex neurodegenerative diseases.
This historical progression underscores the enduring importance of the 1-benzylpiperidine scaffold and highlights the specific role of this compound as a key intermediate that enables the synthesis of a diverse array of complex molecules with potential pharmacological value.
Interactive Data Tables
Table 1: Chemical Properties of this compound and Related Intermediates
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 180696-11-1 | C₁₂H₁₉N₃ | 205.30 |
| This compound dihydrochloride (B599025) | 83949-42-2 | C₁₂H₂₁Cl₂N₃ | 278.22 |
| 1-Benzyl-4-piperidone | 3612-20-2 | C₁₂H₁₅NO | 189.25 |
| 1-Benzyl-4-hydroxypiperidine (B29503) | 4727-72-4 | C₁₂H₁₇NO | 191.27 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-benzylpiperidin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c13-14-12-6-8-15(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOSLMCEEMBSSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NN)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83949-42-2 | |
| Record name | 1-benzyl-4-hydrazinopiperidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 1 Benzyl 4 Hydrazinylpiperidine and Its Precursors
Strategic Synthesis of 1-Benzyl-4-hydrazinylpiperidine
The primary route to this compound involves the initial synthesis of 1-Benzyl-4-piperidone, which then undergoes further transformation.
Methodologies Employing 1-Benzyl-4-piperidone as a Key Intermediate
1-Benzyl-4-piperidone is a versatile intermediate, and its synthesis has been approached through various chemical reactions.
A notable method for synthesizing 1-Benzyl-4-piperidone involves a three-step sequence starting with benzylamine (B48309) and methyl acrylate (B77674). chemicalbook.comchemicalbook.com The process commences with a 1,4-addition reaction, followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation. chemicalbook.comchemicalbook.com
In a typical procedure, benzylamine and methyl acrylate react to form N,N-bis(β-propionate methyl ester) benzylamine. This intermediate then undergoes an intramolecular Dieckmann condensation in the presence of a strong base like sodium metal in toluene (B28343). chemicalbook.comchemicalbook.com The resulting β-keto ester is then subjected to hydrolysis and decarboxylation under acidic conditions to yield 1-Benzyl-4-piperidone. chemicalbook.comchemicalbook.com This multi-step process can achieve a respectable yield of 78.4%. chemicalbook.comchemicalbook.com
Table 1: Synthesis of 1-Benzyl-4-piperidone via Multi-step Reaction
| Step | Reaction Type | Reactants | Reagents/Conditions | Product | Yield |
|---|---|---|---|---|---|
| 1 | 1,4-Addition | Benzylamine, Methyl Acrylate | - | N,N-bis(β-propionate methyl ester) benzylamine | - |
| 2 | Dieckmann Condensation | N,N-bis(β-propionate methyl ester) benzylamine | Sodium, Toluene, Reflux | β-keto ester intermediate | - |
A more direct approach to 1-Benzyl-4-piperidone is the N-alkylation of a 4-piperidone (B1582916) derivative. This commonly involves the reaction of 4-piperidone hydrochloride with benzyl (B1604629) bromide in the presence of a base. chemicalbook.com
For instance, 4-piperidone monohydrate hydrochloride can be treated with potassium carbonate in a solvent like N,N-dimethylformamide (DMF) to neutralize the hydrochloride. Subsequent addition of benzyl bromide and heating leads to the formation of 1-Benzyl-4-piperidone. chemicalbook.com This method has been reported to provide a high yield of 89.28%. chemicalbook.com Alkylation experiments on various 1-substituted-4-piperidones have been explored to produce a range of derivatives. rsc.org
Table 2: Synthesis of 1-Benzyl-4-piperidone via Alkylation
| Reactants | Reagents/Conditions | Product | Yield |
|---|
While not a direct synthesis of the piperidone, methods to produce N-Benzyl-4-piperidinecarboxaldehyde provide a closely related precursor. One such method involves the reduction of an ester. For example, ethyl 1-benzylpiperidine-4-carboxylate can be reduced using diisobutylaluminum hydride (DIBAL-H) in toluene at low temperatures to yield N-benzylpiperidine-4-carboxaldehyde with a high yield of 92%. prepchem.com
Another route to the aldehyde involves the oxidation of the corresponding alcohol. N-benzyl piperidine (B6355638) alcohol can be oxidized using oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) in a Swern oxidation, followed by treatment with triethylamine (B128534), to produce N-Benzylpiperidine-4-carboxaldehyde in 96% yield. chemicalbook.com
A multi-step synthesis starting from 4-piperidinecarboxylic acid has also been reported. google.com This process involves esterification, N-alkylation to form N-benzyl-4-piperidinecarboxylic acid methyl ester, hydrolysis to the carboxylic acid, acylation to the amide, dehydration to the nitrile (1-benzyl piperidine-4-nitrile), and finally, reduction of the nitrile to N-benzyl-4-piperidinecarboxaldehyde. google.com
Direct Synthetic Approaches to the Hydrazinylpiperidine Core Structure
The conversion of 1-benzyl-4-piperidone to this compound is a critical step. This transformation is typically achieved through reductive amination. The piperidone is first reacted with hydrazine (B178648) to form a hydrazone intermediate. This intermediate is then reduced to the final product, this compound. The product is often isolated as a dihydrochloride (B599025) salt. researchgate.netcymitquimica.comnih.gov
Green Chemistry Principles and Sustainable Synthesis Approaches in the Preparation of this compound Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates to reduce environmental impact and improve efficiency. mdpi.comchemmethod.com For the synthesis of 1-benzyl-4-piperidone and its derivatives, several green approaches have been investigated.
Microwave-assisted synthesis has been explored for the Michael addition and Dieckmann condensation steps in the synthesis of N-Benzyl-4-piperidone, offering potential reductions in reaction time and energy consumption. guidechem.com The use of water as a solvent in multicomponent reactions for the synthesis of related benzylpyrazolyl coumarin (B35378) derivatives highlights a greener alternative to traditional organic solvents. rsc.org
Furthermore, the development of catalytic methods, such as using recyclable catalysts and one-pot reactions, aims to improve atom economy and minimize hazardous waste. mdpi.com For instance, the use of dry HCl gas as a catalyst for aldol (B89426) condensation reactions of N-Benzyl-4-piperidone represents an effort to move towards more environmentally benign catalysts. guidechem.com The overarching goal of green chemistry in this context is to design safer chemical processes, reduce the use of hazardous substances, and improve energy efficiency. mdpi.comchemmethod.comsemanticscholar.org
Reactions Leveraging the Hydrazine Moiety of this compound
The hydrazine group is the primary center of reactivity in this compound, participating in a variety of cyclocondensation and nucleophilic reactions.
Cyclocondensation Reactions for Fused Heterocycle Formation
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, enabling the construction of complex ring systems from acyclic or simpler cyclic precursors. The hydrazine moiety of this compound is a potent binucleophile, readily reacting with compounds containing two electrophilic centers to form stable heterocyclic rings.
The synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds with significant interest in medicinal chemistry, can be achieved using this compound as a key building block. orientjchem.orgekb.eg The general strategy involves the reaction of the hydrazine with a suitably functionalized pyrimidine (B1678525) precursor or the construction of the pyrazole (B372694) ring onto a pre-existing piperidine-substituted pyrimidine.
A common approach involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent to form a pyrazole ring. beilstein-journals.orgresearchgate.netresearchgate.net In the context of this compound, this would involve reaction with a dicarbonyl compound that also contains the necessary functionality to subsequently form the fused pyrimidine ring.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | 1,3-Dicarbonyl Compound | Pyrazole Intermediate | Cyclocondensation |
| Pyrazole Intermediate | Formamide or equivalent | Pyrazolo[3,4-d]pyrimidine | Ring Closure |
While specific examples detailing the use of this compound in the synthesis of pyrazolo[3,4-d]pyrimidines are not extensively documented in readily available literature, the known reactivity of hydrazines strongly supports this synthetic route. semanticscholar.orgnih.gov
The construction of the pyrazolo[3,4-d] beilstein-journals.orgsemanticscholar.orgacs.orgtriazin-4-one scaffold can also be envisioned starting from this compound. The synthesis of such fused triazine systems often involves the diazotization of an amino-pyrazole derivative followed by cyclization. nih.govbeilstein-archives.org
In a potential synthetic pathway, the hydrazine moiety of this compound could be reacted with a suitable precursor to form a 5-aminopyrazole derivative bearing the 1-benzyl-4-piperidyl substituent at the N1 position. Subsequent diazotization of the amino group and intramolecular cyclization would then yield the desired pyrazolo[3,4-d] beilstein-journals.orgsemanticscholar.orgacs.orgtriazin-4-one.
| Starting Material | Reagents | Intermediate | Final Product |
| This compound | Cyanomethylene derivative | 5-Amino-1-(1-benzylpiperidin-4-yl)-1H-pyrazole-4-carbonitrile | Pyrazolo[3,4-d] beilstein-journals.orgsemanticscholar.orgacs.orgtriazin-4-one |
| 1. NaNO2, HCl2. Heat |
This synthetic approach is analogous to established methods for the preparation of variously substituted pyrazolo[3,4-d] beilstein-journals.orgsemanticscholar.orgacs.orgtriazin-4-ones. osi.lv
The synthesis of spiropiperidine iminohydantoin structures represents another application of the reactivity of the hydrazine group. Iminohydantoins can be prepared through the cyclization of a hydrazone derivative with an isocyanate or a related reagent.
A plausible route would involve the initial formation of a hydrazone by reacting this compound with a suitable ketone. This intermediate hydrazone, possessing the 1-benzyl-4-piperidyl moiety, could then undergo cyclization with an isocyanate to furnish a spiropiperidine iminohydantoin. The spirocyclic nature arises from the piperidine ring being directly attached to the hydantoin (B18101) ring at a quaternary carbon center.
| Reactant 1 | Reactant 2 | Intermediate | Reactant 3 | Product |
| This compound | Ketone | Hydrazone | Isocyanate | Spiropiperidine Iminohydantoin |
This strategy leverages the nucleophilicity of the hydrazine nitrogen atoms in a stepwise fashion to construct the complex spirocyclic system.
Utility as a Versatile Nucleophilic Reagent in Organic Synthesis
Beyond cyclocondensation reactions, the hydrazine moiety of this compound can act as a potent nucleophile in various organic transformations. The terminal nitrogen atom of the hydrazine is particularly nucleophilic and can participate in substitution and addition reactions.
For instance, it can react with electrophilic centers such as alkyl halides, acyl chlorides, and activated carbonyl compounds. These reactions can be used to introduce the 1-benzyl-4-piperidylhydrazinyl moiety into a wide range of molecules or to serve as a handle for further functionalization.
| Electrophile | Product Type |
| Alkyl Halide | N-Alkylated Hydrazine Derivative |
| Acyl Chloride | Hydrazide |
| Aldehyde/Ketone | Hydrazone |
The formation of hydrazones from aldehydes and ketones is a particularly useful transformation, as the resulting C=N double bond can be further manipulated, for example, through reduction to form substituted hydrazines or used in the synthesis of other heterocyclic systems.
Modifications and Functionalization Strategies of the Piperidine Ring System
The piperidine ring of this compound offers several avenues for modification, allowing for the fine-tuning of the molecule's steric and electronic properties. The N-benzyl group is a key feature in this regard, as it can be readily removed or modified. nih.govnih.gov
One of the most common transformations is the debenzylation of the piperidine nitrogen. nih.gov This is typically achieved through catalytic hydrogenation, which cleaves the benzylic C-N bond to yield the corresponding secondary amine, 4-hydrazinylpiperidine. This deprotected piperidine can then be functionalized with a wide variety of substituents through N-alkylation, N-acylation, or reductive amination reactions.
| Reaction | Reagents | Product |
| N-Debenzylation | H2, Pd/C | 4-Hydrazinylpiperidine |
| N-Alkylation | Alkyl Halide, Base | 1-Alkyl-4-hydrazinylpiperidine |
| N-Acylation | Acyl Chloride, Base | 1-Acyl-4-hydrazinylpiperidine |
Furthermore, the methylene (B1212753) group of the N-benzyl substituent is susceptible to oxidation, which can provide another route for functionalization. acs.org Additionally, while the piperidine ring itself is generally stable, reactions targeting the C-H bonds of the ring can be achieved under specific conditions, although this is often more challenging. researchgate.netsemanticscholar.org
Chemical Transformations and Derivatization Strategies Involving this compound
Preclinical Pharmacological Investigations and Medicinal Chemistry Applications in Vitro Studies
Development of Biologically Active Analogues and Derivatives of 1-Benzyl-4-hydrazinylpiperidine
The inherent structural features of 1-benzylpiperidine (B1218667), including its basic nitrogen atom, flexible ring, and the aromatic benzyl (B1604629) group, allow for diverse chemical modifications. Researchers have exploited this adaptability to synthesize a wide array of analogues and derivatives, targeting various biological macromolecules to elicit specific pharmacological responses.
The 1-benzylpiperidine core has been successfully incorporated into molecules designed to inhibit the activity of several key enzymes implicated in human diseases.
The inhibition of cholinesterases (ChEs), particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary strategy for the symptomatic treatment of Alzheimer's disease. The N-benzylpiperidine moiety, a core component of the established AChE inhibitor drug Donepezil, is a well-recognized pharmacophore for ChE inhibition. mdpi.com
In this context, a series of benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives have been designed and synthesized as potential ChE inhibitors. tandfonline.com In vitro assays demonstrated that many of these compounds effectively inhibited both AChE and BuChE, with activities in the micromolar to submicromolar range. tandfonline.com Notably, compounds 15b and 15j from this series displayed the most potent dual inhibitory activity. tandfonline.com Kinetic studies revealed that these compounds act as competitive inhibitors for both enzymes. tandfonline.com
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| 15b | 0.39 ± 0.11 | 0.66 ± 0.16 |
| 15j | 0.39 ± 0.15 | 0.16 ± 0.04 |
Bruton's tyrosine kinase (Btk) is a cytoplasmic, non-receptor tyrosine kinase that is a critical component of B-cell receptor signaling pathways. nih.gov Its role in B-cell proliferation and survival has made it an attractive therapeutic target for B-cell malignancies and autoimmune diseases. nih.govmdpi.com The development of Btk inhibitors has led to significant advances in cancer therapy, with several drugs like Ibrutinib approved for clinical use. chemrxiv.org
The medicinal chemistry landscape of Btk inhibitors is diverse, with numerous heterocyclic scaffolds being investigated, including pyrimidines, purines, and benzonaphthyridinones. nih.govnih.gov While the benzylpiperidine scaffold is a versatile building block in drug discovery, its application in the development of potent, direct Btk inhibitors is not as prominently documented in recent literature compared to other structural motifs. nih.govnih.gov Current research highlights other scaffolds as being central to the design of both irreversible and reversible Btk inhibitors. chemrxiv.orgnih.gov
Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govnih.gov Overproduction of uric acid can lead to hyperuricemia, a condition underlying gout. mdpi.com Consequently, XO is a significant therapeutic target for managing this condition. nih.gov
In the search for novel XO inhibitors with improved profiles over existing drugs like allopurinol, researchers have designed and synthesized derivatives of 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids that bear a structural resemblance to the approved drug febuxostat. nih.gov Among the synthesized compounds, those featuring a 4-benzylpiperidin-1-yl substituent at position 5 of the oxazole (B20620) ring were identified as the most effective inhibitors, with IC₅₀ values in the nanomolar range, comparable to that of febuxostat. nih.gov Kinetic analysis of these potent derivatives indicated a mixed-type inhibition mechanism, suggesting the inhibitors can bind to both the free enzyme and the enzyme-substrate complex, though with a preference for the free enzyme. nih.gov
| Compound Class | Key Structural Feature | XO Inhibition (IC50) | Inhibition Type |
|---|---|---|---|
| 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids | 4-benzylpiperidin-1-yl substituent | Nanomolar range (close to febuxostat) | Mixed-type |
Aspartyl proteases are a class of enzymes that use two aspartic acid residues in their active site to catalyze the cleavage of peptide bonds. cambridgemedchemconsulting.com They are key targets in various diseases, including Alzheimer's disease (implicating β-site amyloid precursor protein cleaving enzyme 1, or BACE1) and HIV/AIDS (implicating HIV-1 protease). mdpi.comnih.gov
The benzylpiperidine scaffold has been utilized as a foundational element in the design of inhibitors for this enzyme class. For instance, in the context of Alzheimer's disease, research has focused on developing dual-target inhibitors that can simultaneously modulate AChE and BACE1. mdpi.com This strategy often involves combining the N-benzylpiperidine moiety of donepezil, known for its AChE affinity, with other structural fragments that confer BACE1 inhibitory activity. mdpi.com Fragment-based computational studies have also identified 4-amino-benzylpiperidines as a core structure for potent BACE-1 inhibitors. researchgate.net
In the field of HIV therapeutics, the piperidine (B6355638) ring has been effectively employed as a P2-ligand in the design of potent HIV-1 protease inhibitors. nih.govnih.gov A series of inhibitors were developed incorporating diverse piperidine analogues designed to enhance interactions with the enzyme's active site. Several of these compounds demonstrated excellent inhibitory activity against HIV-1 protease, with IC₅₀ values below 20 nM. nih.govnih.gov The most effective compound in one such study, 22a , which contains an (R)-piperidine-3-carboxamide as the P2-ligand, exhibited an IC₅₀ value of 3.61 nM. nih.govnih.gov
| Target Enzyme | Derivative Class | Key Compound | Inhibitory Activity (IC50) |
|---|---|---|---|
| HIV-1 Protease | Piperidine-based P2-ligands | 22a | 3.61 nM |
Beyond enzyme inhibition, derivatives of 1-benzylpiperidine have been investigated for their ability to bind to and modulate the function of various cell surface and intracellular receptors.
A novel class of benzylpiperidine-based inhibitors was developed to target Monoacylglycerol Lipase (B570770) (MAGL), an enzyme involved in the metabolism of the endocannabinoid 2-arachidonoylglycerol. nih.govnih.gov One derivative, compound 13 , was identified as a potent, reversible, and selective MAGL inhibitor. nih.govpatsnap.com
Furthermore, in studies focused on dual-target inhibitors for Alzheimer's disease, derivatives of 1-benzylpiperidine were evaluated for their binding affinity to the serotonin (B10506) transporter (SERT) alongside their primary cholinesterase targets. mdpi.com
Receptor Ligand and Antagonist Activity
Histamine (B1213489) H3 Receptor Antagonism
Derivatives of the 1-benzylpiperidine structure have been investigated for their potential as histamine H3 receptor (H3R) antagonists. In one study, researchers systematically replaced a piperazine (B1678402) scaffold with a piperidine ring in a series of guanidine (B92328) derivatives. This modification aimed to assess the impact on H3R antagonist potency. The resulting 1-benzylpiperidine analogues demonstrated notable in vitro activity.
For instance, compounds featuring electron-withdrawing substituents on the benzyl moiety, which had previously shown high potency in the piperazine series (pA2 values up to 8.49), retained significant antagonist activity when formulated with the piperidine ring. The unsubstituted N-benzyl-guanidine derivative also showed significant selectivity and affinity for the human histamine H3 receptor, with a pKi value of 6.80, which compared favorably to the reference compound thioperamide (B1682323) (pKi = 6.75) nih.gov.
Table 1: In Vitro Histamine H3 Receptor Antagonist Activity of Benzyl-Piperidine Analogues
| Compound ID | R-Group (on Benzyl) | H3R Antagonism (pA2) | H3R Binding Affinity (pKi) |
|---|---|---|---|
| 1c (analogue) | H | - | 6.80 |
| 2a (analogue) | 4-CF3 | 7.90 | - |
| 2b (analogue) | 4-CN | 8.35 | - |
Sigma (σ) Receptor Ligand Modulators
The benzylpiperidine framework is a key structural motif in the development of ligands for sigma (σ) receptors, particularly the σ1 subtype, which is implicated in pain modulation. A screening of piperidine-based compounds identified 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone as a potent σ1 receptor (S1R) agonist with a high binding affinity (Ki value of 3.2 nM), comparable to the reference ligand haloperidol (B65202) rsc.org.
Furthermore, a series of thirty benzylpiperidine derivatives were designed and evaluated as dual-acting µ-opioid receptor (MOR) and σ1 receptor ligands nih.gov. Several of these compounds displayed high affinity for the σ1R. For example, compound 52 in this series showed a Ki value of 11.0 nM for the σ1R nih.gov. Another study on benzylpiperazine derivatives, which are structurally related, also highlighted the importance of the benzyl group for high σ1R affinity. Compound 15 from this series, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, demonstrated a very high affinity for the σ1 receptor with a Ki of 1.6 nM and excellent selectivity over the σ2 receptor nih.gov.
Table 2: In Vitro Binding Affinities of Benzylpiperidine Derivatives at Sigma (σ) Receptors
| Compound | Receptor Target | Binding Affinity (Ki) |
|---|---|---|
| Compound 1 (analogue) | σ1R | 3.2 nM |
| Compound 52 (analogue) | σ1R | 11.0 nM |
| Haloperidol (Reference) | σ1R | 2.5 nM |
| Compound 15 (analogue) | σ1R | 1.6 nM |
Neuronal Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonism
The N-benzylpiperidine motif has been identified as a principal pharmacophoric group for the antagonism of neuronal nicotinic acetylcholine receptors (nAChRs), especially the α7 subtype. A study screening various substituted piperidines found that many derivatives exhibited antagonist effects on α7 nAChRs. acs.orgnih.gov
Several compounds within this series displayed submicromolar IC50 values against homomeric α7 nAChRs, while showing less effectiveness on heteromeric α3β4 and α4β2 nAChRs. This suggests a degree of selectivity for the α7 subtype. The antagonism was found to be concentration-dependent and noncompetitive, indicating that these compounds likely act as negative allosteric modulators. acs.orgnih.gov A less complex derivative, 2-(1-benzylpiperidin-4-yl)-ethylamine, demonstrated an inhibitory potency that was comparable to the more complex molecules in the series, reinforcing the importance of the N-benzylpiperidine core for this activity acs.orgnih.gov. In a neuroblastoma cell line, representative compounds also inhibited cytosolic Ca2+ signals mediated by nAChRs in a concentration-dependent manner acs.orgnih.gov.
Table 3: In Vitro Antagonist Activity of N-Benzylpiperidine Derivatives at nAChRs
| Receptor Subtype | Compound 13 (IC50) | Compound 26 (IC50) | Compound 38 (IC50) |
|---|---|---|---|
| α7 | 0.49 µM | 0.81 µM | 0.28 µM |
| α3β4 | 9.8 µM | 1.5 µM | 0.7 µM |
| α4β2 | 9.9 µM | 1.7 µM | 0.8 µM |
Dopamine (B1211576) Reuptake Inhibition
Derivatives of 4-benzylpiperidine (B145979) have been systematically studied to characterize their structure-activity relationship concerning the inhibition of the dopamine transporter (DAT). Research on a series of 24 synthetic 4-benzylpiperidine carboxamides revealed that specific structural features are critical for potent dopamine reuptake inhibition nih.govkoreascience.kr.
A key finding was that the length of the linker region plays a significant role; compounds with a two-carbon linker consistently showed much higher potency for DAT inhibition than those with a three-carbon linker. Furthermore, the nature of the aromatic ring substituents was found to be a determining factor for selectivity. The presence of a diphenyl acetyl substitution was highly correlated with potent dopamine reuptake inhibition, regardless of the linker length. In functional assays, a representative DAT inhibitor from this class was shown to block the DAT-mediated inhibition of dopamine D2 receptor endocytosis, confirming its ability to modulate dopamine signaling at the cellular level. nih.govkoreascience.kr
µ-Opioid Receptor (MOR) Activity in Cell-based Assays
The piperidine ring is a foundational element in the structure of many opioid analgesics, including morphine and fentanyl, where it is essential for analgesic activity tandfonline.comresearchgate.net. Recognizing this, researchers have explored benzylpiperidine derivatives as potential ligands for the µ-opioid receptor (MOR).
In a study focused on developing dual-acting MOR/σ1R ligands, a series of benzylpiperidine analogs were synthesized and tested for their in vitro binding affinity. The most promising compound from this series, compound 52 , exhibited high affinity for the MOR with a Ki value of 56.4 nM nih.gov. This demonstrates that the benzylpiperidine scaffold can be effectively utilized to design potent ligands that interact with the µ-opioid receptor, a key target in pain management nih.govtandfonline.com.
Table 4: In Vitro Binding Affinity of Benzylpiperidine Derivative at the µ-Opioid Receptor
| Compound | Receptor Target | Binding Affinity (Ki) |
|---|
| Compound 52 (analogue) | MOR | 56.4 nM |
Anti-proliferative and Antitumor Activity in Cell-based Assays
Epidermal Growth Factor Receptor (EGFR) Inhibition in Tumor Cell Lines
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation. nih.gov Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of many cancers, making it a prime target for anticancer drug development. mdpi.com While direct studies on this compound as an EGFR inhibitor are not extensively documented, numerous derivatives incorporating the N-benzylpiperidine moiety have been synthesized and evaluated for their EGFR inhibitory activity in various tumor cell lines.
One area of investigation involves the incorporation of the 1-benzylpiperidine scaffold into quinazoline (B50416) derivatives, a well-established class of EGFR inhibitors. nih.gov For instance, a series of 4-anilinoquinazoline (B1210976) derivatives bearing a nitroimidazole group attached to a piperidine side chain were designed as potential EGFR inhibitors. researchgate.net These compounds were evaluated for their anti-proliferative activities against the A431 human epidermoid carcinoma cell line, which overexpresses EGFR. Several of these derivatives demonstrated notable inhibitory activity. researchgate.net
Another study focused on quinazoline derivatives with a benzylidene hydrazine (B178648) carboxamide moiety. nih.gov These compounds were tested against a panel of cancer cell lines, including A549 (non-small cell lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and H1975 (gefitinib-resistant non-small cell lung cancer). nih.gov A number of these derivatives exhibited potent anti-proliferative activity and significant inhibition of wild-type EGFR (EGFRWT). nih.gov
The following table summarizes the in vitro EGFR inhibitory and anti-proliferative activities of representative derivatives containing the broader N-benzylpiperidine concept, though not specifically the this compound core itself.
| Compound Type | Cell Line | Measurement | Result |
| Nitroimidazole-substituted 4-anilinoquinazoline | A431 (human epidermoid carcinoma) | IC50 (anti-proliferative) | Various activities observed |
| Quinazoline-benzylidene hydrazine carboxamide | A549 (non-small cell lung cancer) | Anti-proliferative Activity | Exceptional activity reported |
| Quinazoline-benzylidene hydrazine carboxamide | HepG2 (liver cancer) | Anti-proliferative Activity | Exceptional activity reported |
| Quinazoline-benzylidene hydrazine carboxamide | MCF-7 (breast cancer) | Anti-proliferative Activity | Exceptional activity reported |
| Quinazoline-benzylidene hydrazine carboxamide | H1975 (NSCLC, L858R/T790M) | Anti-proliferative Activity | Exceptional activity reported |
| Quinazoline-benzylidene hydrazine carboxamide | EGFRWT (enzyme assay) | IC50 (inhibition) | As low as <2 nM for some compounds |
| Quinazoline-benzylidene hydrazine carboxamide | EGFRL858R/T790M (enzyme assay) | IC50 (inhibition) | Potent inhibition observed |
This table presents a conceptual summary based on findings for derivatives and not direct data for this compound.
These findings underscore the potential of the N-benzylpiperidine scaffold as a component in the design of novel EGFR inhibitors. The structural versatility of this moiety allows for its incorporation into various chemical frameworks to optimize binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling pathways.
Activity against Leukemia Cell Lines (e.g., K-562, KU-812)
In addition to their potential against solid tumors, derivatives of the 1-benzylpiperidine scaffold have been investigated for their efficacy against hematological malignancies. Leukemia, a cancer of the blood-forming tissues, remains a significant therapeutic challenge, necessitating the development of novel treatment strategies.
While direct studies on this compound are limited, related structures have shown promise. For example, a study on a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which share the piperazine core structurally related to piperidine, demonstrated significant cytotoxic activity against a broad panel of cancer cell lines, including those of hematological origin. nih.gov
The following table summarizes the cytotoxic activity of a representative benzhydrylpiperazine derivative against various cancer cell lines, illustrating the potential of such scaffolds in cancer therapy.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 5a | HUH7 | Liver | 10.2 |
| 5a | FOCUS | Liver | 11.5 |
| 5a | MAHLAVU | Liver | 12.3 |
| 5a | HEPG2 | Liver | 13.1 |
| 5a | HEP3B | Liver | 10.8 |
| 5a | MCF7 | Breast | 14.2 |
| 5a | BT20 | Breast | 15.1 |
| 5a | T47D | Breast | 13.8 |
| 5a | CAMA-1 | Breast | 16.4 |
| 5a | HCT-116 | Colon | 11.9 |
| 5a | KATO-3 | Gastric | 17.2 |
| 5a | MFE-296 | Endometrial | 15.5 |
This table is based on data for 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives and is intended to be illustrative of the potential of related scaffolds. nih.gov
The mechanisms underlying the anti-leukemic activity of such compounds are likely multifaceted and may involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways essential for the survival and proliferation of leukemia cells. Further investigation into the specific molecular targets of these compounds is warranted to fully elucidate their therapeutic potential.
The Role of this compound-derived Scaffolds as Privileged Structures in Drug Discovery
The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for the development of novel drugs. cambridgemedchemconsulting.com The N-benzylpiperidine motif, a core component of this compound, is widely recognized as a privileged structure. cambridgemedchemconsulting.comcambridgemedchemconsulting.com
The utility of the N-benzylpiperidine scaffold stems from several key features:
Structural Rigidity and Flexibility: The piperidine ring exists in a stable chair conformation, which provides a degree of rigidity to the molecule. This pre-organization can reduce the entropic penalty upon binding to a target protein. The benzyl group, on the other hand, possesses rotational flexibility, allowing it to adopt various orientations to engage in favorable interactions within a binding pocket. cambridgemedchemconsulting.com
Three-Dimensionality: The non-planar nature of the piperidine ring provides a three-dimensional framework that can effectively probe the often complex and spatially demanding binding sites of biological macromolecules. This is in contrast to flat, aromatic systems which may have more limited spatial interactions. cambridgemedchemconsulting.com
Diverse Interactions: The N-benzylpiperidine motif can participate in a variety of non-covalent interactions that are crucial for molecular recognition. These include:
Hydrophobic interactions: The phenyl ring of the benzyl group can engage in hydrophobic interactions with nonpolar residues in the binding site.
π-π stacking: The aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
Cation-π interactions: The positively charged nitrogen atom of the piperidine ring (under physiological conditions) can form strong cation-π interactions with the electron-rich faces of aromatic residues. cambridgemedchemconsulting.com
Synthetic Tractability: The this compound scaffold is readily accessible through established synthetic routes, allowing for the facile generation of diverse libraries of derivatives for structure-activity relationship (SAR) studies. The presence of the reactive hydrazine group at the 4-position of the piperidine ring provides a convenient handle for further chemical modifications and the introduction of a wide array of functional groups.
The combination of these favorable properties has led to the incorporation of the N-benzylpiperidine scaffold into a multitude of biologically active compounds, including approved drugs and clinical candidates targeting a wide range of therapeutic areas. cambridgemedchemconsulting.com Its status as a privileged structure ensures that it will continue to be a valuable building block in the ongoing quest for new and improved medicines.
An in-depth examination of the chemical compound this compound reveals its significance as a scaffold in medicinal chemistry for the development of potent and selective ligands targeting various biological systems. This article delves into the structure-activity relationships (SAR) and ligand design principles that govern the therapeutic potential of its derivatives.
Computational and Theoretical Chemistry Approaches
Molecular Docking and Prediction of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. sigmaaldrich.com This method is crucial for understanding the structural basis of molecular recognition and is widely used in drug design to screen for potential drug candidates and to refine their binding affinity. sigmaaldrich.com For derivatives of 1-Benzyl-4-hydrazinylpiperidine, docking studies can elucidate how modifications to the core structure influence interactions within a protein's active site.
The this compound scaffold presents several key features for molecular interactions:
The hydrazine (B178648) moiety can act as both a hydrogen bond donor and acceptor.
The benzyl (B1604629) group can engage in hydrophobic and π-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.
The piperidine (B6355638) ring provides a three-dimensional structure that can be optimized for specific binding pockets, while its nitrogen atom can also serve as a hydrogen bond acceptor.
Studies on related N-benzylpiperidine derivatives have shown that the linker connecting the piperidine moiety to other parts of a molecule plays a crucial role in binding affinity. For instance, in a series of compounds targeting sigma receptors (σR), increasing the length of a linker attached to a 1-benzylpiperidine (B1218667) motif resulted in a significant increase in binding affinity for the hσ₁R subtype. nih.gov Molecular docking of these compounds revealed that the N-benzyl-piperidinium system consistently binds within a pocket formed by specific amino acid residues, with π-anion interactions stabilizing the complex. nih.gov
Similarly, docking studies of inhibitors targeting Rho-associated kinase 1 (ROCK1) have highlighted the importance of hydrogen bonds with catalytic residues like K105 and hinge loop residues such as M156. nih.gov Hydrophobic and π-alkyl interactions with residues including I82, F87, and Y155 also contribute significantly to the stability of the ligand-receptor complex. nih.gov The insights from docking derivatives are instrumental in understanding the pharmacophoric requirements for a given biological target.
Table 1: Examples of Predicted Ligand-Target Interactions for N-Benzylpiperidine Derivatives
| Target Protein | Derivative Type | Interaction Type | Key Interacting Residues | Source |
|---|---|---|---|---|
| ROCK1 | N-ethyl-4-(pyridin-4-yl)benzamide based | Hydrogen Bond, π-π, Hydrophobic | M156, K105, F368 | nih.gov |
| Sigma-2 Receptor (σ2R) | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}pyridine | π-Anion, Hydrophobic | His21, Met59, Phe66, Tyr147, Asp29, Glu73 | nih.gov |
| Influenza Neuraminidase (NA) | 5-benzyl-4-thiazolinone | Hydrogen Bond, Hydrophobic | Not specified | nih.gov |
Quantum Chemical Calculations for Understanding Electronic and Steric Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, stability, and reactivity of molecules. wavefun.com These methods are used to compute a wide range of properties, including molecular geometry, orbital energies, electrostatic potential, and vibrational frequencies. wavefun.comepstem.net For this compound, these calculations can reveal its intrinsic electronic and steric characteristics, which govern its behavior in chemical reactions and biological interactions.
A key aspect of piperidine-containing molecules is their conformational flexibility. Quantum chemical calculations can determine the relative energies of different conformers, such as the chair, boat, and twist forms. For the related compound 1-phenylpiperidin-4-one, DFT calculations confirmed the existence of chair-axial, chair-equatorial, and twist conformers as stable energy minima in the gas phase. osti.gov Understanding the preferred conformation of the piperidine ring is essential as it dictates the spatial arrangement of its substituents.
Electronic properties derived from quantum calculations are critical for predicting reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability and reactivity. epstem.netorientjchem.org A smaller gap generally suggests higher reactivity. Other calculated parameters like electronegativity, chemical hardness, and the molecular electrostatic potential (MEP) map further describe a molecule's reactivity and the regions most likely to engage in electrostatic interactions. orientjchem.org
Table 2: Key Properties Derived from Quantum Chemical Calculations for Related Compounds
| Property | Description | Significance | Source |
|---|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability | epstem.netorientjchem.org |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability | epstem.netorientjchem.org |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Indicator of chemical stability and reactivity | epstem.net |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack | orientjchem.org |
| Conformational Energy | Relative energy of different spatial arrangements (conformers) | Determines the most stable 3D structure of the molecule | osti.gov |
In Silico Screening and Virtual Library Design for Novel Derivatives
In silico screening is a computational strategy used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. This approach, combined with the design of virtual libraries, allows for the rapid exploration of vast chemical space. The this compound scaffold is an ideal starting point for creating a virtual library of novel derivatives. By computationally attaching a wide variety of chemical groups (R-groups) to the hydrazine nitrogen or other positions, a large and diverse set of virtual compounds can be generated.
The process typically involves several steps:
Library Generation: A virtual library is created based on the this compound core.
Pharmacophore Modeling: A pharmacophore model is built based on the known active ligands of a target protein. This model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding.
Virtual Screening: The virtual library is filtered using the pharmacophore model to select compounds that match the required features. This is often followed by filtering based on drug-likeness criteria, such as Lipinski's Rule of Five. nih.gov
Molecular Docking: The remaining "hit" compounds are then docked into the target's binding site to predict their binding mode and estimate their binding affinity. nih.gov
Scoring and Ranking: The docked compounds are scored and ranked, and the top candidates are selected for further investigation, such as more rigorous computational analysis or chemical synthesis.
This workflow has been successfully applied to discover inhibitors for various targets. For example, a systematic in silico study on a series of dihydrofuro[3,4-d]pyrimidine analogs led to the design of new, potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The study combined 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, docking, and virtual screening to identify novel lead compounds. nih.gov
Predictive Modeling for Biological Activity and ADMET Properties
Beyond identifying potential binders, computational models are extensively used to predict the biological activity and the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new chemical entities. These predictions are vital in the early stages of drug discovery to filter out compounds that are likely to fail later due to poor pharmacokinetic profiles or toxicity. frontiersin.org
For derivatives of this compound, various ADMET properties can be estimated using a range of online tools and software packages like SwissADME, admetSAR, and ADMET Predictor. frontiersin.orgnih.govnih.gov These tools use quantitative structure-property relationship (QSPR) models built from large datasets of experimental results.
Key theoretical ADMET predictions include:
Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to assess the potential for oral bioavailability. nih.govd-nb.info
Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding help to understand where a compound will go in the body. A predictive model for a related piperidine derivative indicated high gastrointestinal absorption and BBB permeation. nih.gov
Metabolism: A crucial aspect is predicting interactions with Cytochrome P450 (CYP) enzymes, which are central to drug metabolism. Models can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6). d-nb.info This is a critical theoretical assessment, as inhibition of these enzymes can lead to drug-drug interactions.
Excretion: While less commonly predicted, properties related to renal clearance can sometimes be estimated.
Toxicity: Models can predict various toxicity endpoints, including potential for cardiotoxicity (e.g., hERG inhibition), mutagenicity (Ames test), and other adverse effects. d-nb.info
These predictive models allow researchers to prioritize compounds that not only have high predicted activity but also possess favorable "drug-like" properties, increasing the probability of success in later-stage development.
Table 3: Example of Predicted ADMET Properties for a 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine Derivative
| ADMET Property | Predicted Value/Classification | Significance | Source |
|---|---|---|---|
| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral absorption. | nih.gov |
| Blood-Brain Barrier (BBB) Permeant | Yes | Suggests the compound can cross into the central nervous system. | nih.gov |
| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions involving this metabolic pathway. | d-nb.info |
| P-glycoprotein Substrate | No | Indicates the compound is not likely to be actively pumped out of cells by this transporter. | d-nb.info |
| hERG Toxicity (pIC50) | < 6 | Low predicted risk for a specific type of cardiotoxicity. | d-nb.info |
Mechanistic Investigations in Vitro and Biochemical Studies
Molecular Mechanisms of Enzyme Inhibition (e.g., binding modes, kinetic analyses)
Specific studies detailing the enzyme inhibitory activity of 1-benzyl-4-hydrazinylpiperidine, including its binding modes and kinetic parameters, are not extensively documented in current scientific literature. However, the general principles of enzyme inhibition provide a framework for how such a compound might interact with enzymatic targets.
Enzyme inhibition can be categorized as reversible or irreversible. Reversible inhibitors, which bind non-covalently, are characterized by types such as competitive, noncompetitive, and uncompetitive inhibition. sci-hub.se The potency of an inhibitor is often quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). nih.gov For a molecule like this compound, potential binding interactions could include hydrogen bonding involving the hydrazine (B178648) and piperidine (B6355638) nitrogen atoms, as well as π-π stacking interactions from its benzyl (B1604629) group with aromatic residues in an enzyme's active site. nih.gov
While data on the parent compound is scarce, this compound dihydrochloride (B599025) has been utilized as a precursor in the synthesis of 4-amino substituted 1H-pyrazolo[3,4-d]pyrimidines, which have been evaluated as dual inhibitors of Src and Abl tyrosine kinases. researchgate.net This suggests that the core structure can be a valuable scaffold for developing potent enzyme inhibitors.
A kinetic analysis of a potential inhibitor typically involves measuring reaction rates at various substrate and inhibitor concentrations to determine the mode of inhibition and the Kᵢ value. sci-hub.seplos.org
Table 1: General Types of Reversible Enzyme Inhibition
| Inhibition Type | Description | Effect on Vmax | Effect on Km |
|---|---|---|---|
| Competitive | Inhibitor binds only to the free enzyme at the active site. | No change | Increases |
| Noncompetitive | Inhibitor binds to both the free enzyme and the enzyme-substrate complex at an allosteric site. | Decreases | No change |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex at an allosteric site. | Decreases | Decreases |
This table describes general kinetic principles and does not represent specific data for this compound.
Receptor Binding Kinetics and Thermodynamics
For instance, a series of 1-benzyl-4-hydroxypiperidine (B29503) derivatives were evaluated for their binding affinity at the recombinant human histamine (B1213489) H₃ (hH₃) receptor. nih.gov These studies, using radioligand binding assays with cells expressing the receptor, determined the inhibitory constant (pKᵢ) for each compound, indicating their potency as receptor antagonists. nih.gov Similarly, other research has explored the affinity of N-benzylpiperidine derivatives for sigma (σ) receptors, which are implicated in neuropathic pain, by performing competitive binding assays against specific radioligands. nih.gov These assays yield Kᵢ values that quantify the affinity of the test compound for the receptor. nih.gov
The thermodynamic properties of binding, such as changes in enthalpy (ΔH) and entropy (ΔS), can be determined using techniques like isothermal titration calorimetry (ITC), which measures the heat released or absorbed during the binding event. d-nb.info
Table 2: Receptor Binding Affinities of Structurally Related 1-Benzylpiperidine (B1218667) Analogs
| Compound | Receptor | Binding Affinity (pKi or Ki) | Reference |
|---|---|---|---|
| 1-Benzyl-4-((5-methyl-1H-imidazol-4-yl)methyloxy)piperidine | Histamine H₃ | pKi = 7.09 | nih.gov |
| 1-Benzyl-4-(5-(piperidin-1-ylmethyl)furan-2-yloxy)piperidine | Histamine H₃ | pKi = 6.99 | nih.gov |
| 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Sigma-1 (hσ₁R) | Ki = 1.45 nM | nih.gov |
***Disclaimer:** The data in this table are for structurally related analogs and NOT for this compound.*
Cellular Pathway Modulation in vitro
There is a lack of specific data on the direct modulation of cellular pathways by this compound in in vitro models. Investigating such effects typically involves treating cell cultures with the compound and analyzing changes in signaling cascades, gene expression, or cellular phenotypes.
For context, other complex heterocyclic compounds containing piperidine moieties have been investigated for their effects on specific cellular pathways. For example, derivatives of 1-(benzylsulfonyl)piperidin-4-one (B3034987) have been shown to inhibit the Hedgehog signaling pathway by binding to the Smoothened receptor, which is relevant in cancer research. However, due to significant structural differences, these findings cannot be directly extrapolated to this compound.
In Vitro Metabolic Stability and Metabolite Identification (e.g., using human liver S9 fraction, recombinant isoenzymes)
While specific experimental data on the metabolic stability of this compound is not available, the metabolism of N-benzylpiperidine and related 4-substituted piperidine structures has been studied, allowing for a predictive assessment of its metabolic fate. acs.orgfrontiersin.org In vitro assays using human liver S9 fractions or microsomes are standard methods for evaluating metabolic stability. frontiersin.org The S9 fraction contains both microsomal (Phase I) and cytosolic (Phase II) enzymes, offering a comprehensive metabolic profile.
The primary routes of metabolism for compounds with a 1-benzyl-4-substituted piperidine core generally involve cytochrome P450 (CYP) enzymes. acs.org
Predicted Metabolic Pathways:
N-Debenzylation: This is a major metabolic pathway for many N-benzyl compounds. The benzyl group is cleaved from the piperidine nitrogen, likely yielding 4-hydrazinylpiperidine. Studies on similar structures suggest that CYP3A4 is a primary enzyme catalyzing this reaction. acs.orgresearchgate.net
Piperidine Ring Oxidation: Hydroxylation can occur at various positions on the piperidine ring, leading to the formation of more polar metabolites. frontiersin.org
Aromatic Hydroxylation: The benzyl group's aromatic ring can be hydroxylated, typically at the para-position.
Piperidine Ring Opening: More extensive metabolism can lead to the cleavage of the piperidine ring itself. frontiersin.org
Hydrazine Metabolism: The hydrazine moiety is chemically reactive and likely to undergo oxidation or conjugation, though specific pathways for this part of the molecule within this structure are not well-documented.
Metabolic stability is typically reported as the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). These values are determined by monitoring the disappearance of the parent compound over time during incubation with the liver S9 fraction.
Table 3: Predicted In Vitro Metabolic Reactions for this compound
| Metabolic Reaction | Predicted Metabolite Structure | Key Enzymes Involved (Predicted) |
|---|---|---|
| N-Debenzylation | 4-Hydrazinylpiperidine | CYP3A4, other CYPs |
| Aromatic Hydroxylation | 1-(4-Hydroxybenzyl)-4-hydrazinylpiperidine | CYP P450 family |
| Piperidine Ring Hydroxylation | 1-Benzyl-4-hydrazinyl-piperidin-x-ol | CYP P450 family |
This table is based on predicted pathways from structurally related compounds and does not represent experimentally confirmed data for this compound.
Emerging Research Frontiers and Future Directions
Development of Novel and Efficient Synthetic Methodologies for 1-Benzyl-4-hydrazinylpiperidine Analogues
The expansion of the chemical space around the this compound core is critical for generating diverse libraries of compounds for biological screening. Research is actively pursuing more efficient and versatile synthetic routes to create analogues. A significant area of focus is the use of this compound dihydrochloride (B599025) as a key building block in cyclization reactions. researchgate.netresearchgate.net For instance, it is instrumental in the synthesis of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, which are recognized as bioisosteres of adenine (B156593) and are of great interest in kinase inhibition. researchgate.net
One established method involves the reaction of a trichloro pyrimidine (B1678525) derivative with this compound dihydrochloride in the presence of a base like triethylamine (B128534) to construct the pyrazolo[3,4-d]pyrimidine core. researchgate.netresearchgate.net This highlights the role of the hydrazinyl moiety in facilitating the formation of fused ring systems.
Future methodologies are likely to focus on microwave-assisted synthesis to accelerate reaction times and improve yields, as seen in the preparation of related heterocyclic systems. frontiersin.org Furthermore, the development of one-pot reactions where the piperidine (B6355638) ring is functionalized and subsequently elaborated in a single sequence would represent a significant step forward in efficiency. The synthesis of the parent scaffold itself, often starting from 1-benzyl-4-piperidone, is also subject to optimization to ensure a cost-effective and high-yielding supply of the crucial starting material. chemicalbook.comgoogle.com
Table 1: Synthetic Reactions Involving the this compound Scaffold This table is interactive. You can sort and filter the data.
| Starting Material | Reagent(s) | Product Type | Significance | Reference(s) |
|---|---|---|---|---|
| Tri-chloro pyrimidine derivative | This compound dihydrochloride, Triethylamine | Pyrazolo[3,4-d]pyrimidine | Construction of fused heterocyclic systems for kinase targeting. | researchgate.net, researchgate.net |
| 5-Amino-pyrazole-4-carbonitriles | This compound dihydrochloride | Fused heterocycles | Precursor for various biologically active compounds. | researchgate.net |
| Keto-ester | 4-Hydrazinylpiperidine dihydrochloride, Methanol/Water | Piperidinyl-pyrazolone | Formation of a key intermediate for further derivatization. | frontiersin.org |
Identification and Validation of New Biological Targets and Therapeutic Applications
Derivatives of this compound have shown activity against a range of biological targets, suggesting broad therapeutic potential. A primary application has been in the development of kinase inhibitors for oncology. researchgate.net The pyrazolo[3,4-d]pyrimidine derivatives synthesized from this scaffold have been explored for their ability to inhibit various protein kinases that are crucial for cancer cell proliferation. researchgate.netresearchgate.net
Beyond cancer, research has identified other promising applications. Analogues such as 1-benzyl-4-hydroxypiperidine (B29503) derivatives have been successfully developed as histamine (B1213489) H3 receptor antagonists, indicating a role in treating neurological and inflammatory conditions. nih.gov The most potent compounds in this class showed significant affinity for the human H3 receptor. nih.gov More recently, derivatives of the related 1-benzyl-5-bromoindolin-2-one scaffold, which also incorporates a hydrazone linker, have been investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. mdpi.com
Future work will involve screening this compound-based compound libraries against a wider array of targets. The unique structural features of the piperidine ring combined with the reactive hydrazinyl group make it an attractive starting point for developing inhibitors of enzymes, G-protein coupled receptors, and ion channels. clinmedkaz.orgclinmedkaz.org
Table 2: Investigated Biological Targets for this compound Derivatives This table is interactive. You can sort and filter the data.
| Derivative Class | Biological Target | Therapeutic Area | Key Findings | Reference(s) |
|---|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidines | Protein Kinases | Oncology | Scaffold acts as a bioisostere of adenine, enabling kinase inhibition. | researchgate.net, researchgate.net |
| 1-Benzyl-4-hydroxypiperidines | Histamine H3 Receptor | Neurology/Inflammation | Compounds act as potent antagonists with high receptor affinity (pKi up to 7.09). | nih.gov |
| Morpholine-based derivatives | mTORC | Oncology | Inhibition of mTORC signaling pathway in tumor cells. | hud.ac.uk |
| Indolin-2-one hydrazones | VEGFR-2 | Oncology | Potent inhibition of a key angiogenesis receptor (IC50 as low as 0.503 µM). | mdpi.com |
Integration of Advanced Computational and Experimental Techniques for Accelerated Discovery
The drug discovery process is being revolutionized by the synergy between computational and experimental methods. For scaffolds like this compound, in silico techniques are crucial for accelerating the identification and optimization of lead compounds. clinmedkaz.org Computer-aided drug design (CADD) allows researchers to model the interactions between potential drug molecules and their biological targets, saving significant time and resources. clinmedkaz.org
Molecular docking studies, for example, have been used to predict and rationalize the binding mode of 1-benzyl-scaffold derivatives within the active sites of targets like VEGFR-2. mdpi.com These simulations provide insights into the key structural features required for potent activity and guide the design of new analogues with improved binding affinity.
Furthermore, predictive models such as PASS (Prediction of Activity Spectra for Substances) are being employed to forecast the likely biological activities of novel piperidine derivatives. clinmedkaz.orgclinmedkaz.org By analyzing the chemical structure, these tools can suggest potential therapeutic applications and off-target effects early in the development pipeline. This computational pre-screening helps prioritize which compounds to synthesize and test experimentally, leading to a more efficient discovery cycle. clinmedkaz.org The integration of these predictive tools with high-throughput experimental screening is a powerful strategy for rapidly exploring the therapeutic potential of the this compound scaffold.
Exploration of Hybrid Molecules and Multifunctional Agents Derived from the this compound Scaffold
A sophisticated and promising strategy in modern drug design is the creation of hybrid molecules, where two or more distinct pharmacophores are combined into a single chemical entity. nih.gov This approach aims to create agents that can modulate multiple biological targets simultaneously, which can be particularly advantageous for treating complex diseases like cancer or inflammatory disorders. nih.govnih.gov
The this compound scaffold is an ideal candidate for this molecular hybridization strategy. Its structure allows for the attachment of other biologically active moieties. For instance, the hydrazinyl group can be used as a linker to connect the piperidine core to another pharmacophore, as demonstrated in studies where an indolin-2-one scaffold was linked to an arylthiazole moiety via a hydrazone bridge. mdpi.com
This concept could be extended by linking the this compound core, known to yield kinase or histamine receptor antagonists, with other fragments known to inhibit different targets. For example, a hybrid molecule could be designed to inhibit both a protein kinase and a receptor involved in a parallel signaling pathway, potentially leading to synergistic effects and overcoming drug resistance. The development of such multifunctional agents represents a major future direction for derivatives of this versatile scaffold. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
